2-(3-Bromo-4-methylphenyl)propan-2-ol
Overview
Description
2-(3-Bromo-4-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H13BrO. It is a derivative of phenol, characterized by the presence of a bromine atom at the 3-position and a methyl group at the 4-position on the aromatic ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
2-(3-Bromo-4-methylphenyl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of “2-(3-Bromo-4-methylphenyl)propan-2-ol” in chemical reactions often involves the bromine atom or the hydroxyl group. In nucleophilic substitution reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the replacement of the bromine atom . In elimination reactions, a base removes a proton from the carbon atom adjacent to the carbon-bromine bond, leading to the formation of an alkene .
Future Directions
The future directions for the study and use of “2-(3-Bromo-4-methylphenyl)propan-2-ol” could include further exploration of its synthesis methods and its potential uses in various chemical reactions. For instance, its potential for undergoing nucleophilic substitution and elimination reactions could be explored further . Additionally, its physical and chemical properties could be studied in more detail to better understand its behavior and potential applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)propan-2-ol typically involves the bromination of 4-methylphenylpropan-2-ol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenylpropan-2-ol derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar in structure but lacks the propan-2-ol group.
4-Methylphenylpropan-2-ol: Similar but lacks the bromine atom.
2-Bromo-4-methylpropiophenone: Similar but contains a ketone group instead of a hydroxyl group.
Uniqueness
2-(3-Bromo-4-methylphenyl)propan-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the aromatic ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVVBVHTYORBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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